tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23NO5S. It is characterized by a pyrrolidine ring, a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester group .
Mechanism of Action
Target of Action
Tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate, also known as 1-Boc-3-tosyloxypyrrolidine, is a synthetic organic molecule . It is primarily used as a building block in peptide synthesis. The compound’s primary targets are the molecules that it reacts with during synthesis, which can vary depending on the specific reaction conditions and the desired end product.
Mode of Action
The compound contains a pyrrolidine ring functionalized with a tert-butyl protecting group, a tosyloxy leaving group, and a carboxylate ester group. Its key reaction is nucleophilic substitution at the tosyloxy group. When a nucleophile, such as a primary or secondary amine, reacts with the compound, it initiates the formation of an amide bond at the position previously occupied by the tosyloxy group. This reaction allows the introduction of various functionalities onto the pyrrolidine ring depending on the chosen nucleophile.
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity.
Pharmacokinetics
The compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of a new compound with a pyrrolidine moiety and an amide bond. The specific molecular and cellular effects of this action depend on the nature of the nucleophile used in the reaction and the resulting compound.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For example, in a highly acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the compound’s stability . In a neutral or slightly acidic environment (pH 4-6), the compound can exist relatively stably .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tosyloxy reagents under controlled conditions. One common method includes the reaction of 3-hydroxypyrrolidine with p-toluenesulfonyl chloride in the presence of a base, followed by protection of the nitrogen atom with a tert-butyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosyloxy leaving group. It can also participate in other reactions such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: . It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to introduce the pyrrolidine ring into target molecules makes it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate
- tert-Butyl 3-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. The presence of the pyrrolidine ring and the tosyloxy leaving group makes it particularly useful for introducing the pyrrolidine moiety into complex molecules.
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544547 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103057-45-0 | |
Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103057-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.